5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(12-7-4-11-15-5-7)8-3-9(16-13-8)6-1-2-6/h3-6H,1-2H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTIXANKXVHDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-cyclopropylisoxazole-4-carboxylic acid with substituted benzylamines . The reaction is often carried out in the presence of catalysts such as Cu (I) or Ru (II) for (3 + 2) cycloaddition reactions . Alternatively, metal-free synthetic routes have also been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted one-pot methods have been reported for the efficient synthesis of 5-substituted isoxazoles, which could be adapted for industrial production .
Chemical Reactions Analysis
Cycloaddition Reactions
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Nitrile Oxide-Alkyne Cycloaddition : Analogous to methods described for isoxazole synthesis , the isoxazole rings in this compound could form via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example:
Metal-free conditions (e.g., DBU or ionic liquids) enhance regioselectivity and yield.
Substitution at Isoxazole Positions
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Electrophilic Substitution : The C-4 position of the isoxazol-4-yl group is susceptible to electrophilic aromatic substitution. Halogenation or nitration reactions could occur under mild acidic conditions, as observed in related isoxazole systems .
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Nucleophilic Attack : The carboxamide group at position 3 may direct nucleophilic attack to adjacent positions on the isoxazole ring, enabling functionalization with amines or thiols.
Reactivity of the Carboxamide Group
The carboxamide (–CONH–) bridge between the two heterocycles participates in hydrolysis and substitution reactions:
Hydrolysis
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Acidic Hydrolysis : Treatment with concentrated HCl or HSO could cleave the amide bond, yielding 5-cyclopropylisoxazole-3-carboxylic acid and isoxazol-4-amine .
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Basic Hydrolysis : Reaction with NaOH may produce carboxylate salts under elevated temperatures .
Nucleophilic Substitution
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Amide Bond Formation : The carboxamide can react with alcohols or amines under coupling agents (e.g., CDI, DCC) to form esters or secondary amides .
Cyclopropyl Ring Reactivity
The cyclopropyl group introduces strain-driven reactivity:
Ring-Opening Reactions
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Acid-Catalyzed Ring Opening : Strong acids (e.g., HSO) can protonate the cyclopropane ring, leading to ring cleavage and formation of linear alkenes or alcohols .
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Radical Additions : Under UV light, the cyclopropyl ring may undergo radical-mediated reactions with halogens or oxygen .
Cross-Coupling Reactions
The isoxazole rings can participate in Suzuki-Miyaura or Sonogashira couplings via halogenated intermediates. For example:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO, DMF | Biaryl-linked isoxazole derivatives |
| Sonogashira | CuI, PdCl, amine base | Alkynylated isoxazole analogs |
Biological Activity-Driven Modifications
While beyond pure chemical reactions, structural analogs (e.g., ISX-9 ) highlight strategies to enhance bioactivity through:
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Acylation : Introducing acetyl or benzoyl groups to the carboxamide nitrogen .
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Heterocycle Fusion : Appending pyridine or indole rings to the isoxazole core .
Stability and Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide. The compound has shown potential as an antibacterial agent against both gram-positive and gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related isoxazole derivatives ranged from 40 to 70 μg/ml against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .
Anticancer Properties
Isoxazole derivatives have been explored for their anticancer potential. The compound's ability to inhibit specific proteins involved in cancer progression, such as Heat Shock Protein 90 (HSP90), positions it as a candidate for further development in cancer therapy . In vitro studies have demonstrated that certain isoxazole derivatives can induce apoptosis in cancer cell lines, suggesting mechanisms that warrant further investigation.
Neuroprotective Effects
Research indicates that isoxazole compounds may play a role in neuroprotection. For example, some derivatives have been shown to initiate neurogenesis and exhibit GABAA antagonist properties, which could be beneficial in treating neurodegenerative diseases . The neuroprotective effects are particularly relevant in the context of diseases like Alzheimer's and Parkinson's, where neuroinflammation and cell death are prevalent.
Anti-inflammatory Applications
The anti-inflammatory properties of isoxazole derivatives have also been documented. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making these compounds candidates for developing new anti-inflammatory drugs .
Synthetic Routes
The synthesis of this compound can be achieved through various metal-free synthetic routes, which are environmentally friendly and efficient . Recent advancements include microwave-assisted synthesis techniques that enhance yield and reduce reaction times.
Functional Materials
Beyond biological applications, isoxazole derivatives are being investigated for their use as functional materials in liquid crystals and other advanced materials due to their unique electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their features are summarized below:
Substituent Effects:
- Cyclopropyl Group : Present in the target compound and n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide , this group enhances lipophilicity and metabolic stability compared to bulkier substituents like chlorophenyl .
- Isoxazol-4-yl vs.
- Chlorophenyl vs. Cyclopropyl : The electron-withdrawing chlorine in N-(3-chlorophenyl)-5-methyl-4-isoxazolecarboxamide may increase polarity compared to the electron-rich cyclopropyl group, affecting receptor binding.
Physical and Spectral Properties
- Melting Points : Analogs like 11i (210–211°C) and 11j (241–242°C) demonstrate that electron-withdrawing substituents (e.g., nitro in 11j) elevate melting points. The target compound’s cyclopropyl group, being less polar, may result in a lower melting point.
- Spectral Characterization: All compounds, including the target, are analyzed via IR, NMR, and mass spectrometry. For example, 11i’s NMR data confirm the integration of isoxazole into a xanthenone framework , while 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide’s crystal structure reveals planar geometry and hydrogen-bonding networks .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane protons (δ 0.8–1.2 ppm) and isoxazole ring protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺).
- X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.30–1.35 Å) and dihedral angles to confirm 3D conformation .
How can researchers resolve contradictions in yield data between traditional and ultrasound-assisted synthetic methods?
Advanced Data Analysis
Contradictions arise from variations in reaction kinetics and side-product formation. Mitigation strategies include:
- HPLC-PDA Analysis : Quantify intermediates and byproducts to identify competing pathways .
- Kinetic Studies : Compare activation energies under thermal vs. sonochemical conditions using Arrhenius plots .
What biological targets are hypothesized for this compound, and how can binding mechanisms be validated?
Advanced Mechanistic Research
Based on structural analogs (e.g., FXR agonists), potential targets include nuclear receptors or kinases. Validation methods:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) for purified receptors.
- Cellular Assays : Luciferase reporter assays in HEK293 cells transfected with target receptors .
How can reaction mechanisms for key steps (e.g., cyclopropanation) be elucidated?
Q. Advanced Mechanistic Studies
- Isotopic Labeling : Use ¹³C-labeled precursors to track cyclopropane formation via GC-MS.
- DFT Calculations : Model transition states (e.g., Rh-catalyzed cycloaddition) to identify rate-determining steps .
What strategies optimize multi-step synthesis to minimize side reactions?
Q. Advanced Process Optimization
- Protecting Groups : Temporarily shield reactive sites (e.g., amide NH) during cyclopropanation .
- Flow Chemistry : Continuous flow systems reduce intermediate degradation by controlling residence time .
How does structural modification of the cyclopropyl or isoxazole groups affect bioactivity?
Q. Structure-Activity Relationship (SAR)
- Cyclopropyl Substitution : Replace with spirocyclic rings to enhance metabolic stability (e.g., logP reduction by 0.5 units).
- Isoxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to improve target binding affinity .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced Modeling
- Molecular Docking (AutoDock Vina) : Screen against receptor libraries (e.g., PDB entries 4QE6 for FXR).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
How can degradation pathways under physiological conditions be analyzed?
Q. Stability Studies
- Forced Degradation (pH 1–9) : Monitor hydrolysis via LC-MS to identify labile bonds (e.g., amide cleavage).
- Oxidative Stress Testing : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown .
What methods validate the compound’s selectivity across related biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
